7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one
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Overview
Description
7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its diverse biological activities and has been a subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one typically involves the following steps:
Cyclization: The formation of the quinoxaline ring system can be accomplished through cyclization reactions involving appropriate precursors such as o-phenylenediamine and 1,2-dicarbonyl compounds.
Substitution: The pyrrolidine group is introduced via nucleophilic substitution reactions, where the nitroquinoxaline intermediate reacts with pyrrolidine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Pyrrolidine, various nucleophiles.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Quinoxalines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. This compound may also inhibit certain enzymes or receptors, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one: Known for its applications in hypoxia-selective fluorescence imaging.
1,2,4-Benzothiadiazine-1,1-dioxide: Exhibits various pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
7-Nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one is unique due to its specific quinoxaline core structure combined with a nitro and pyrrolidine group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
877825-76-8 |
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Molecular Formula |
C12H12N4O3 |
Molecular Weight |
260.253 |
IUPAC Name |
7-nitro-3-pyrrolidin-1-yl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H12N4O3/c17-12-11(15-5-1-2-6-15)13-9-4-3-8(16(18)19)7-10(9)14-12/h3-4,7H,1-2,5-6H2,(H,14,17) |
InChI Key |
LXXAGVDGBLIDTC-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])NC2=O |
solubility |
not available |
Origin of Product |
United States |
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